molecular formula C18H14N4O4 B1622453 4,6-dinitro-1-N,3-N-diphenylbenzene-1,3-diamine CAS No. 37923-52-7

4,6-dinitro-1-N,3-N-diphenylbenzene-1,3-diamine

Cat. No.: B1622453
CAS No.: 37923-52-7
M. Wt: 350.3 g/mol
InChI Key: MTZOOYZRHLCEJK-UHFFFAOYSA-N
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Description

4,6-dinitro-1-N,3-N-diphenylbenzene-1,3-diamine is a chemical compound . Its molecular formula is C18H14N4O4, with an average mass of 350.328 Da .


Synthesis Analysis

A facile synthesis of N,N’-(4,6-dinitro-1,3-phenylene)dinitramide is obtained by a single-step nitration of 4,6-dinitrobenzene-1,3-diamine . This process is straightforward, up scalable, and economical in comparison with many azole, caged, linear or cyclic structures .


Molecular Structure Analysis

The molecular structure of this compound is based on the planar aromatic rings . The planarity of the aromatic ring maximizes weak non-covalent interactions (π-stacking, cation/π, anion-π, X-H/π, etc.) .


Chemical Reactions Analysis

The chemical reactions of this compound with bases result in the formation of a series of energetic salts . These salts exhibit relatively high densities (1.74 to 1.83 g cm−3), and acceptable thermal sensitivities (177 to 253 °C) .


Physical and Chemical Properties Analysis

The compound exhibits a surprisingly high density of 1.90 g cm−3 at 100 K (1.87 g cm−3 at 298 K) . The melting point is 296-300 .

Future Directions

The future directions for this compound could involve its potential applications as new high-energy materials . Its high densities and good denotation properties make it a promising candidate for such applications .

Properties

IUPAC Name

4,6-dinitro-1-N,3-N-diphenylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c23-21(24)17-12-18(22(25)26)16(20-14-9-5-2-6-10-14)11-15(17)19-13-7-3-1-4-8-13/h1-12,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZOOYZRHLCEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392120
Record name 4,6-dinitro-1-N,3-N-diphenylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37923-52-7
Record name 4,6-dinitro-1-N,3-N-diphenylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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